1-Amino-1-(2,6-dichlorophenyl)acetone
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Overview
Description
Preparation Methods
The synthesis of 1-Amino-1-(2,6-dichlorophenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form 2,6-dichlorophenyl-2-nitropropene, which is then reduced to this compound using a suitable reducing agent . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,6-dichlorophenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(2,6-dichlorophenyl)acetone has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,6-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-Amino-1-(2,6-dichlorophenyl)acetone can be compared with other similar compounds, such as:
- 1-Amino-1-(2,4-dichlorophenyl)acetone
- 1-Amino-1-(2,6-difluorophenyl)acetone
- 1-Amino-1-(2,6-dibromophenyl)acetone
The presence of different halogen atoms (chlorine, fluorine, bromine) can significantly influence the compound’s behavior and interactions .
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-amino-1-(2,6-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3 |
InChI Key |
MYAVZKKVDULHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
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